molecular formula C5H8N4OS B8759529 2-Propanone, 1-((1-methyl-1H-tetrazol-5-yl)thio)- CAS No. 80087-26-9

2-Propanone, 1-((1-methyl-1H-tetrazol-5-yl)thio)-

Cat. No. B8759529
M. Wt: 172.21 g/mol
InChI Key: SRWOHNSVTLKUQP-UHFFFAOYSA-N
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Patent
US05047416

Procedure details

To a solution of 3.12 g (0.02 mol) of 5-mercapto-1-methyltetrazole sodium salt hydrate in 60 ml of absolute ethanol was added dropwise, 2.06 g (0.2 mol) of chloroacetone. After stirring for 20 hours at room temperature, the ethanol was evaporated in vacuo. The residue was dissolved in methylene chloride and was washed with water and then brine prior to drying over Na2SO4. Evaporation of the methylene chloride solution gave 1-methyl-5-acetonylthiotetrazole that was purified by flash chromatography on silica gel to yield 0.94 g of the 5-acetonylthio-1-methyltetrazole product.
Name
5-mercapto-1-methyltetrazole sodium salt hydrate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Na].[SH:3][C:4]1[N:8]([CH3:9])[N:7]=[N:6][N:5]=1.Cl[CH2:11][C:12](=[O:14])[CH3:13]>C(O)C>[CH3:9][N:8]1[C:4]([S:3][CH2:11][C:12]([CH3:13])=[O:14])=[N:5][N:6]=[N:7]1 |f:0.1.2,^1:1|

Inputs

Step One
Name
5-mercapto-1-methyltetrazole sodium salt hydrate
Quantity
3.12 g
Type
reactant
Smiles
O.[Na].SC1=NN=NN1C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine prior to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the methylene chloride solution

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN1N=NN=C1SCC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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